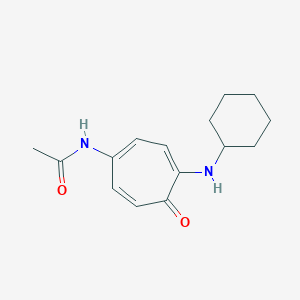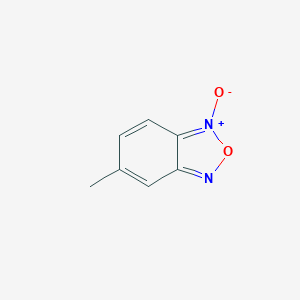
3-Heptene, 7,7-diethoxy-, (3E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Heptene, 7,7-diethoxy-, (3E)-, also known as (E)-7,7-diethoxyhept-3-ene, is an organic compound with the molecular formula C11H22O2. It is a type of acetal, which is a functional group characterized by the presence of two ether groups attached to the same carbon atom. This compound is often used in the flavor and fragrance industry due to its pleasant aroma and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Heptene, 7,7-diethoxy-, (3E)-, can be synthesized through the reaction of 4-heptenal with ethanol in the presence of an acid catalyst. The reaction typically proceeds via the formation of a hemiacetal intermediate, which then reacts with another molecule of ethanol to form the acetal. The reaction conditions often involve refluxing the reactants in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of 3-Heptene, 7,7-diethoxy-, (3E)-, may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Heptene, 7,7-diethoxy-, (3E)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ether groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acetals depending on the nucleophile used.
Applications De Recherche Scientifique
3-Heptene, 7,7-diethoxy-, (3E)-, has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for aldehydes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma and stability
Mécanisme D'action
The mechanism of action of 3-Heptene, 7,7-diethoxy-, (3E)-, involves its interaction with various molecular targets and pathways. As an acetal, it can act as a protecting group for aldehydes, preventing unwanted reactions during synthesis. It can also interact with enzymes and receptors in biological systems, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Heptenal diethyl acetal, (4Z)-: A geometric isomer with different spatial arrangement of atoms.
4-Heptenal dimethyl acetal: Similar structure but with methyl groups instead of ethyl groups.
4-Heptenal dipropyl acetal: Similar structure but with propyl groups instead of ethyl groups.
Uniqueness
3-Heptene, 7,7-diethoxy-, (3E)-, is unique due to its specific geometric configuration and the presence of ethyl groups, which contribute to its distinct chemical properties and applications. Its stability and pleasant aroma make it particularly valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
18492-66-5 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
(E)-7,7-diethoxyhept-3-ene |
InChI |
InChI=1S/C11H22O2/c1-4-7-8-9-10-11(12-5-2)13-6-3/h7-8,11H,4-6,9-10H2,1-3H3/b8-7+ |
Clé InChI |
BOALWZNGHWYCRG-BQYQJAHWSA-N |
SMILES |
CCC=CCCC(OCC)OCC |
SMILES isomérique |
CC/C=C/CCC(OCC)OCC |
SMILES canonique |
CCC=CCCC(OCC)OCC |
Densité |
0.840-0.860 |
Key on ui other cas no. |
18492-66-5 |
Description physique |
colourless oily liquid with a mild, pleasant, herbaceous, fruit, melon-like odou |
Solubilité |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
Synonymes |
(E)-4-Heptenal diethyl acetal |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















